methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate
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Overview
Description
- It acts as a TP receptor agonist , exhibiting properties similar to TXA₂ (thromboxane A₂).
- U-46619 Glycine methyl ester contains a modification at the C-1 position of U-46619, potentially altering its binding properties to the TP receptor or PGH₂-metabolizing enzymes .
U-46619: U-46619 Glycine methyl ester is a unique analog of
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for U-46619 Glycine methyl ester are not widely documented.
- it is typically synthesized through chemical modifications of U-46619, involving esterification at the C-1 position with glycine and methylation of the carboxylic acid group.
Chemical Reactions Analysis
- U-46619 Glycine methyl ester may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would include derivatives of U-46619 with altered functional groups.
Scientific Research Applications
- U-46619 Glycine methyl ester’s applications span several fields:
Cardiovascular Research: Studying platelet aggregation, vascular smooth muscle contraction, and related processes.
Pharmacology: Investigating its effects on TP receptors and arachidonic acid metabolism.
Drug Development: Assessing its potential as a lipophilic prodrug form of U-46619.
Enzyme Inhibition Studies: Exploring its impact on enzymes involved in the metabolic pathway.
Mechanism of Action
- U-46619 Glycine methyl ester likely exerts its effects through TP receptors.
- Molecular targets include platelets, vascular smooth muscle cells, and other relevant tissues.
- The exact pathways involved remain an area of ongoing research.
Comparison with Similar Compounds
- Unfortunately, there are no published reports on the biological activity of U-46619 Glycine methyl ester.
- Comparing it with other similar compounds would require further investigation.
Properties
Molecular Formula |
C24H39NO5 |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate |
InChI |
InChI=1S/C24H39NO5/c1-3-4-7-10-19(26)13-14-21-20(18-15-22(21)30-17-18)11-8-5-6-9-12-23(27)25-16-24(28)29-2/h5,8,13-14,18-22,26H,3-4,6-7,9-12,15-17H2,1-2H3,(H,25,27) |
InChI Key |
STIYTIWKJAUJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)NCC(=O)OC)CO2)O |
Origin of Product |
United States |
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